molecular formula C16H16N2OS2 B4268022 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one

2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4268022
M. Wt: 316.4 g/mol
InChI Key: XUVZSBXRGMUUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as PD98059, is a potent and selective inhibitor of the MAP kinase pathway. This compound has been widely used in scientific research to investigate the role of MAP kinase signaling in various cellular processes.

Mechanism of Action

2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibits the activation of MEK by binding to the ATP-binding site of the kinase. This prevents the phosphorylation and activation of downstream MAP kinases such as ERK1/2. By inhibiting this pathway, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to block the activation of transcription factors such as Elk-1 and c-Fos, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a number of biochemical and physiological effects. Inhibition of the MAP kinase pathway by 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to block cell proliferation and induce apoptosis in various cell types. Additionally, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of the MAP kinase pathway, allowing for targeted inhibition of this pathway in cells. Additionally, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one is relatively stable and can be easily synthesized in the lab. However, one limitation of 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential area of research is the development of more potent and selective inhibitors of the MAP kinase pathway. Additionally, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have potential therapeutic applications in cancer treatment, and further research is needed to investigate its efficacy in preclinical and clinical studies. Finally, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one may have applications in the study of other cellular processes beyond the MAP kinase pathway, and future research may explore these potential applications.

Scientific Research Applications

2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively used in scientific research to investigate the role of MAP kinase signaling in various cellular processes. This compound has been shown to inhibit the activation of MAP kinase kinase (MEK) and downstream MAP kinases such as ERK1/2. By inhibiting this pathway, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been used to study the role of MAP kinase signaling in cell proliferation, differentiation, apoptosis, and gene expression.

properties

IUPAC Name

6-methyl-3-(3-phenylpropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-11-10-13-14(21-11)17-16(20)18(15(13)19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVZSBXRGMUUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=S)N(C2=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-(3-phenylpropyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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